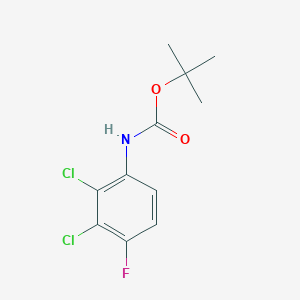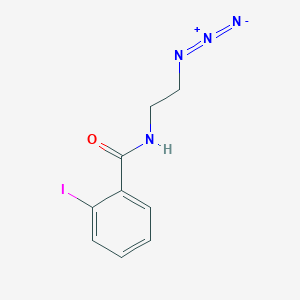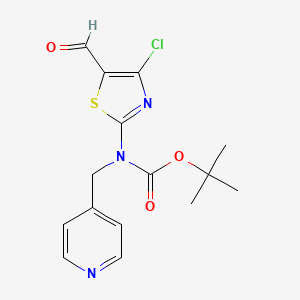
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the esterification of the carbamic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Carboxy-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Reduction: (4-Hydroxymethyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-3-ylmethylcarbamic acid tert-butyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid methyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid ethyl ester
Uniqueness
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16ClN3O3S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(pyridin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H16ClN3O3S/c1-15(2,3)22-14(21)19(8-10-4-6-17-7-5-10)13-18-12(16)11(9-20)23-13/h4-7,9H,8H2,1-3H3 |
InChI Key |
NDFGYCGTQKYVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


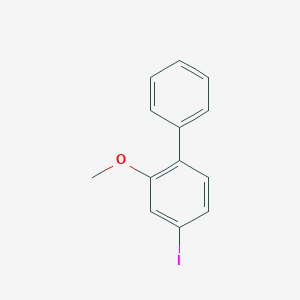
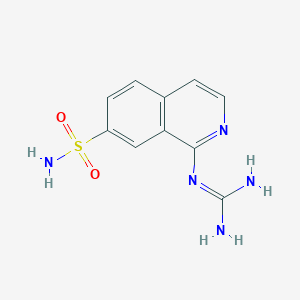
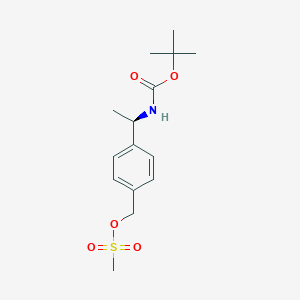

![ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B8277056.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)


